5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Overview
Description
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO and a molecular weight of 235.66 g/mol . It is a derivative of pyrrolidine, featuring a difluorophenyl group and a hydroxyl group on the pyrrolidine ring. This compound is often used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The detailed synthetic route and reaction conditions can vary, but generally, the process involves:
Condensation Reaction: 3,4-difluorobenzaldehyde reacts with pyrrolidine in the presence of a suitable catalyst.
Hydrolysis: The intermediate product undergoes hydrolysis to form the desired pyrrolidin-3-ol derivative.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluorophenyl group.
Substitution: The difluorophenyl group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction, such as ketones, aldehydes, or substituted phenyl derivatives.
Scientific Research Applications
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the hydroxyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
3,3-Difluoropyrrolidine: Another difluorinated pyrrolidine derivative used in similar applications.
5-(3,4-Difluorophenyl)pyrrolidine: Lacks the hydroxyl group, which may affect its binding properties and reactivity.
5-(3,4-Dichlorophenyl)pyrrolidin-3-ol hydrochloride: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the difluorophenyl group and the hydroxyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-(3,4-difluorophenyl)pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-2-1-6(3-9(8)12)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOKPFCEFRZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=C(C=C2)F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423026-14-5 | |
Record name | 5-(3,4-difluorophenyl)pyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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